

Application Notes and Protocols: NCT-502 in Metabolic Studies

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Compound of Interest

Compound Name: NCT-502

Cat. No.: B609502

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Introduction

NCT-502 is a potent and specific small-molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2] This pathway is a critical metabolic node, providing precursors for the synthesis of amino acids (serine and glycine), nucleotides, and lipids, and contributing to cellular redox homeostasis. In certain pathological contexts, notably in cancer, cells can become dependent on this pathway for proliferation and survival. **NCT-502** serves as a valuable chemical probe to investigate the metabolic consequences of PHGDH inhibition and to explore its therapeutic potential.

These application notes provide an overview of the use of **NCT-502** in metabolic studies, including its mechanism of action, key experimental findings, and detailed protocols for its application in cell-based assays.

Mechanism of Action

NCT-502 exerts its biological effects by directly inhibiting the enzymatic activity of PHGDH. PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. Studies have shown that **NCT-502** is a reversible and non-competitive inhibitor with respect to both 3-PG and

the cofactor NAD⁺.^[1] Inhibition of PHGDH by **NCT-502** leads to a significant reduction in the intracellular pools of serine and glycine derived from glucose.^[1]

Data Presentation

Table 1: In Vitro Potency of NCT-502

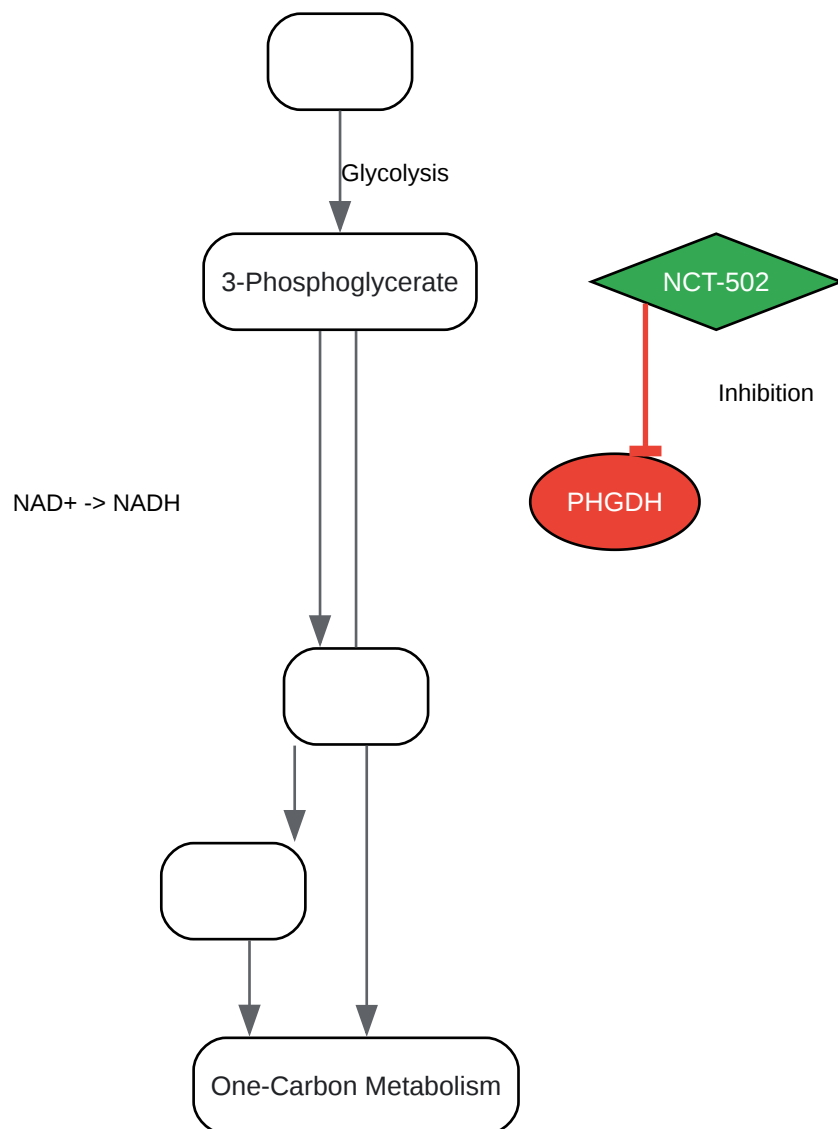
Parameter	Value	Cell Line/System	Reference
IC50 (against PHGDH)	3.7 μ M	Recombinant human PHGDH	^[2]
EC50 (cytotoxicity)	15.2 μ M	MDA-MB-468 (PHGDH-dependent breast cancer)	^[2]
IC50 (cell viability)	Varies (cell line dependent)	T24 (Bladder Cancer)	^[3]

Table 2: Metabolic Effects of NCT-502 Treatment

Cell Line	Treatment Conditions	Key Metabolic Change	Quantitative Effect	Reference
MDA-MB-231-PHGDH	10 μ M NCT-502	Intracellular Serine	~50% decrease	^[1]
MDA-MB-231-PHGDH	10 μ M NCT-502	Intracellular Glycine	~40% decrease	^[1]
MDA-MB-468	10 μ M NCT-503 (related compound)	M+3 Serine from U-13C-Glucose	Significant reduction	^[1]
BE(2)-C (Neuroblastoma)	NCT-503	Glucose-derived Serine	Significantly reduced	^[4]
T24 (Bladder Cancer)	NCT-502	Ferroptosis	Promotion of ferroptosis	^[3]

Signaling Pathways and Experimental Workflows

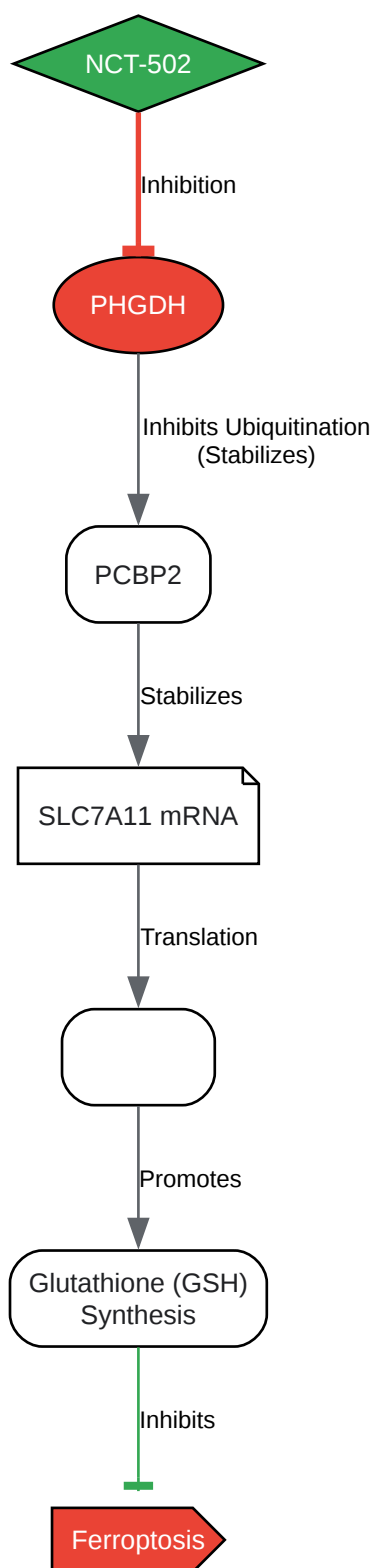
Serine Biosynthesis Pathway and NCT-502 Inhibition



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Caption: **NCT-502** inhibits PHGDH, blocking serine synthesis from glucose.

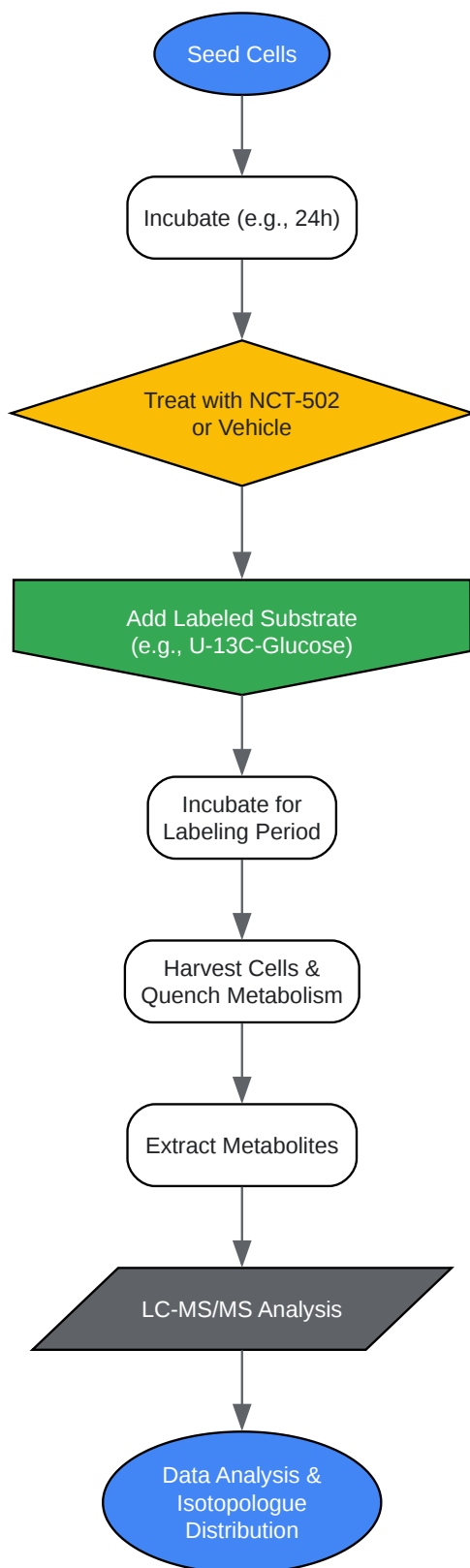
NCT-502 and Ferroptosis Induction in Bladder Cancer



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Caption: **NCT-502** induces ferroptosis by disrupting the PHGDH-PCBP2-SLC7A11 axis.[3][5]

Experimental Workflow: Stable Isotope Tracing with NCT-502



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Caption: Workflow for tracing metabolic flux following **NCT-502** treatment.

Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic effect of **NCT-502** on a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- **NCT-502** (stock solution in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **NCT-502** in complete medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest **NCT-502** concentration.
- Treatment: Remove the medium from the wells and add 100 µL of the prepared **NCT-502** dilutions or vehicle control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

- **Viability Measurement:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the signal (luminescence or absorbance) using a plate reader.
- **Data Analysis:** Normalize the data to the vehicle-treated control wells and plot the percentage of viable cells against the log of the **NCT-502** concentration. Calculate the EC50 or IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Intracellular Metabolite Extraction and Analysis

Objective: To quantify the changes in intracellular serine and glycine levels upon **NCT-502** treatment.

Materials:

- Cancer cell line cultured in 6-well plates
- **NCT-502**
- Ice-cold 80% methanol
- Cell scraper
- Centrifuge
- LC-MS/MS system

Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and allow them to reach ~80% confluency. Treat the cells with the desired concentration of **NCT-502** or vehicle for a specified time (e.g., 24 hours).
- **Metabolism Quenching and Extraction:**
 - Aspirate the medium and wash the cells once with ice-cold saline.

- Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
- Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
- Lysis and Clarification: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
- Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Evaporate the methanol using a speed vacuum concentrator or nitrogen stream.
- Analysis: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples for serine and glycine levels using a validated LC-MS/MS method.
- Data Normalization: Normalize the metabolite levels to the total protein content or cell number from a parallel plate.

Protocol 3: ¹³C-Glucose Tracing

Objective: To trace the incorporation of glucose-derived carbons into serine following PHGDH inhibition with **NCT-502**.

Materials:

- Cancer cell line cultured in 6-well plates
- **NCT-502**
- Glucose-free medium supplemented with dialyzed FBS
- U-¹³C-Glucose
- Materials for metabolite extraction (as in Protocol 2)
- LC-MS/MS system capable of resolving isotopologues

Procedure:

- Cell Culture and Pre-treatment: Seed cells and treat with **NCT-502** or vehicle as described above.
- Labeling:
 - After the pre-treatment period, aspirate the medium.
 - Wash the cells once with glucose-free medium.
 - Add glucose-free medium containing U-13C-Glucose (at a physiological concentration, e.g., 10 mM) and the respective **NCT-502** or vehicle treatment.
- Incubation: Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites (e.g., 1-8 hours). The optimal time should be determined empirically.
- Metabolite Extraction: At the end of the labeling period, perform metabolite quenching and extraction as described in Protocol 2.
- LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS. Monitor for the different isotopologues of serine (M+0, M+1, M+2, M+3).
- Data Analysis: Calculate the fractional contribution of glucose to the serine pool by determining the percentage of the M+3 isotopologue relative to the total serine pool. Compare the fractional contribution between **NCT-502**-treated and vehicle-treated cells.

Disclaimer

NCT-502 is for research use only and is not intended for human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) before handling this compound. The protocols provided here are intended as a guide and may require optimization for specific cell lines and experimental conditions.

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References

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